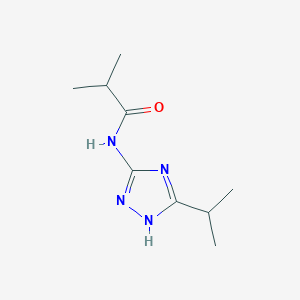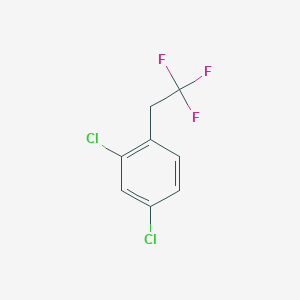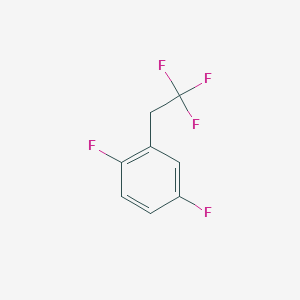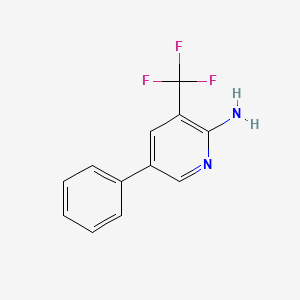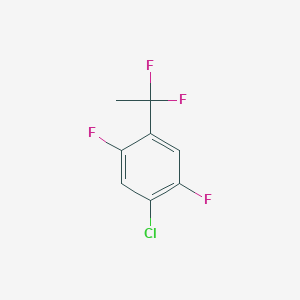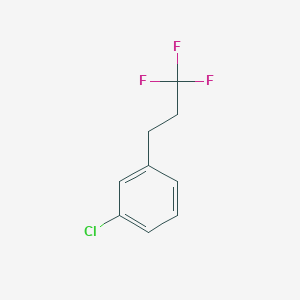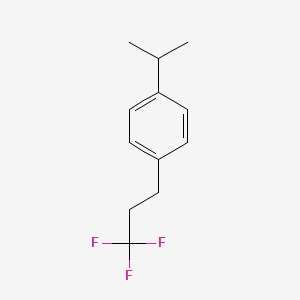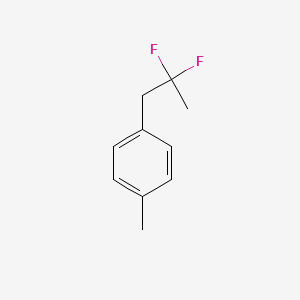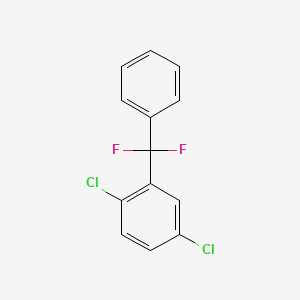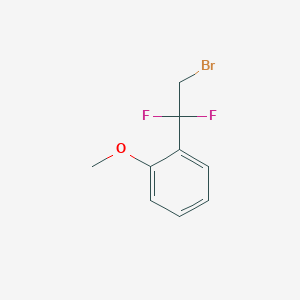![molecular formula C10H8F4O2 B1390701 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-43-4](/img/structure/B1390701.png)
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid
Übersicht
Beschreibung
“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-43-4 . It has a molecular weight of 236.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Photocrosslinking in Molecular Biology : A study by Kogon et al. (1992) discusses the synthesis of a cleavable carbenegenerating reagent used in photocrosslinking experiments in molecular biology. This reagent starts with the bromination of trifluoroacetophenone, leading to a compound that is valuable for molecular biology applications (Kogon et al., 1992).
Synthesis of α-Fluoro-α,β-Unsaturated Ethyl Carboxylates : Allmendinger's research in 1991 demonstrates the use of ethyl phenylsulfinyl fluoroacetate for preparing α-fluoro-α,β-unsaturated ethyl carboxylates, a class of intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
Development of Functional Derivatives in Organic Chemistry : A 2020 study by Holovko-Kamoshenkova et al. highlights the active research in the synthesis and modification of 1,2,4-triazole-3-thione derivatives, which are significant due to their biological activity. The introduction of fluorine-containing substituents is emphasized for enhancing the biological activity and value of these compounds (Holovko-Kamoshenkova et al., 2020).
High Glass-Transition Temperature Polymers : Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperature, using a process that involves the displacement of fluorine atoms. These polymers have applications in materials science, particularly for their thermal stability and solubility in organic solvents (Huang et al., 2007).
Synthesis of Poly(arylene ether)s : In another study by Huang et al. (2007), different 2-trifluoromethyl-activated bisfluoro monomers were synthesized and converted into poly(arylene ether)s. These polymers, characterized by their ultrahigh glass-transition temperatures, are promising for applications in optical materials due to their transparency and thermal stability (Huang et al., 2007).
Wirkmechanismus
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, such as glycosylation .
Eigenschaften
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJFXXGNKFTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234555 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916420-43-4 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



